Cas no 3156-23-8 (2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole)

2-(2-Methylphenoxy)methyl-1H-1,3-benzodiazole is a benzodiazole derivative characterized by its unique structural framework, combining a methylphenoxy moiety with a benzodiazole core. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its versatile reactivity and ability to serve as a building block for more complex heterocyclic systems. Its stability under various conditions and compatibility with further functionalization make it a valuable intermediate for developing bioactive molecules. The presence of the methylphenoxy group may enhance lipophilicity, influencing its physicochemical properties and interaction with biological targets. Researchers may explore its applications in medicinal chemistry or material science, leveraging its structural features for tailored molecular designs.
2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole structure
3156-23-8 structure
Product Name:2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole
CAS No:3156-23-8
MF:C15H14N2O
MW:238.284463405609
MDL:MFCD00436644
CID:916560
PubChem ID:709499
Update Time:2025-05-28

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE
    • 2-o-Tolyloxymethyl-1H-benzoimidazole
    • 1-(benzimidazol-2-ylmethoxy)-2-methylbenzene
    • 2-(2-methylphenoxymethyl)-1H-1,3-benzodiazole
    • 2-(2'-Methyl-phenoxymethyl)-benzimidazol
    • AC1LEBFQ
    • AC1Q2GDS
    • Oprea1_358298
    • SureCN3430353
    • 2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole
    • 2-[(2-methylphenoxy)methyl]-1H-1,3-benzodiazole
    • 2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole
    • SMR000286092
    • F1216-0276
    • Z55692946
    • CHEMBL1454515
    • MLS000677308
    • 3156-23-8
    • 1H-Benzoimidazole, 2-O-tolyloxymethyl-
    • DTXSID70351793
    • STK364416
    • SCHEMBL3430353
    • IFLab1_004999
    • HMS1426D05
    • AKOS000275017
    • BNZRNEVZOMLBKN-UHFFFAOYSA-N
    • HMS2644G09
    • EN300-33681
    • J-018464
    • MDL: MFCD00436644
    • Inchi: 1S/C15H14N2O/c1-11-6-2-5-9-14(11)18-10-15-16-12-7-3-4-8-13(12)17-15/h2-9H,10H2,1H3,(H,16,17)
    • InChI Key: BNZRNEVZOMLBKN-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C)CC1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 238.110613074g/mol
  • Monoisotopic Mass: 238.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 37.9Ų

2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole Pricemore >>

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2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole Related Literature

Additional information on 2-(2-methylphenoxy)methyl-1H-1,3-benzodiazole

Introduction to CAS No. 3156-23-8: 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE

The compound CAS No. 3156-23-8, commonly referred to as 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE, is a fascinating molecule with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential uses in drug discovery, material synthesis, and advanced chemical engineering.

Benzimidazole, the core structure of this compound, is a heterocyclic aromatic system with two nitrogen atoms in the ring. The presence of a benzimidazole framework often imparts stability and reactivity, making it a valuable component in numerous chemical reactions. The phenoxy group attached to the benzimidazole ring further enhances the molecule's versatility, enabling it to participate in a wide range of chemical transformations.

Recent studies have highlighted the potential of CAS No. 3156-23-8 in the development of novel pharmaceutical agents. Researchers have explored its role as a scaffold for designing bioactive molecules with specific therapeutic properties. For instance, its ability to form hydrogen bonds and interact with biological targets has made it a promising candidate for drug design targeting various diseases, including cancer and neurodegenerative disorders.

In addition to its pharmaceutical applications, 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE has also been investigated for its role in material science. Its unique electronic properties make it suitable for applications in organic electronics, such as semiconductors and light-emitting diodes (LEDs). Recent advancements in synthetic methodologies have enabled the precise control of its molecular structure, further expanding its potential in this field.

The synthesis of CAS No. 3156-23-8 involves a series of well-established organic reactions, including nucleophilic substitution and cyclization processes. Researchers have optimized these reactions to achieve high yields and purity levels, ensuring the compound's reliability for both academic and industrial applications.

Moreover, the compound's stability under various conditions has been thoroughly studied, revealing its robustness against environmental factors such as temperature and humidity. This makes it an ideal candidate for long-term storage and use in demanding environments.

Recent breakthroughs in computational chemistry have provided deeper insights into the electronic structure and reactivity of CAS No. 3156-23-8. Advanced modeling techniques have allowed scientists to predict its behavior in complex chemical systems, facilitating the design of more efficient synthetic pathways and application strategies.

In conclusion, CAS No. 3156-23-8: 2-[(2-METHYLPHENOXY)METHYL]-1H-BENZIMIDAZOLE stands as a testament to the ingenuity of modern chemistry. Its diverse applications, coupled with ongoing research advancements, ensure that this compound will continue to play a pivotal role in shaping future innovations across multiple disciplines.

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